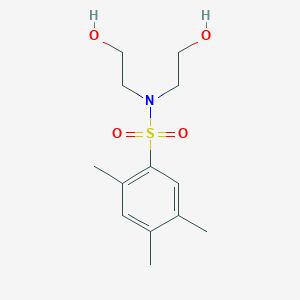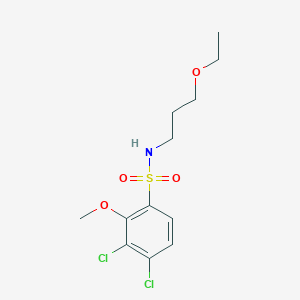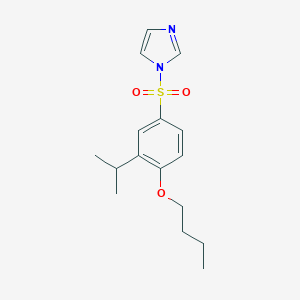![molecular formula C13H17BrN2O4S B273201 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether, also known as ABP-700, is a chemical compound that has been extensively studied for its potential use as an anesthetic agent. This compound belongs to the class of sulfonamide compounds and has a molecular weight of 432.36 g/mol. ABP-700 has been found to have unique properties that make it an attractive candidate for use in clinical anesthesia.
Mécanisme D'action
The exact mechanism of action of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is not fully understood. However, it is believed that this compound exerts its anesthetic effects by interacting with specific receptors in the central nervous system. This compound has been found to bind to the GABA-A receptor, which is a major inhibitory receptor in the brain. This binding results in the enhancement of GABAergic neurotransmission, leading to the induction of anesthesia.
Biochemical and Physiological Effects:
This compound has been found to produce a number of biochemical and physiological effects. In preclinical studies, this compound has been found to produce dose-dependent reductions in heart rate, blood pressure, and respiratory rate. This compound has also been found to have a minimal effect on the electroencephalogram (EEG) activity, indicating that it produces a state of anesthesia without causing significant changes in brain activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is its rapid onset of action and short duration of action, which makes it ideal for use in clinical anesthesia. This compound has also been found to have a favorable cardiovascular and respiratory safety profile, which makes it a safer alternative to other anesthetic agents. However, one of the limitations of this compound is its limited solubility, which can make it difficult to administer in certain clinical settings.
Orientations Futures
There are several future directions for the study of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the investigation of the pharmacokinetic and pharmacodynamic properties of this compound in humans. Additionally, the potential use of this compound in combination with other anesthetic agents is an area of interest for future research. Finally, the development of new formulations of this compound that improve its solubility and ease of administration is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether involves a multi-step process that begins with the reaction of 4-bromoanisole with sodium hydride to form 4-bromoanisole sodium salt. This is followed by the reaction of the sodium salt with N-(4-chlorobenzoyl)piperazine to form 2-(4-chlorobenzoyl)-4-bromoanisole. The final step involves the reaction of 2-(4-chlorobenzoyl)-4-bromoanisole with sulfamide to form this compound.
Applications De Recherche Scientifique
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been extensively studied for its potential use as an anesthetic agent. In preclinical studies, this compound has been found to produce rapid and reversible anesthesia with minimal cardiovascular and respiratory side effects. This compound has also been found to have a faster onset of action and a shorter duration of action compared to other anesthetic agents currently in use.
Propriétés
Formule moléculaire |
C13H17BrN2O4S |
|---|---|
Poids moléculaire |
377.26 g/mol |
Nom IUPAC |
1-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H17BrN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)13-9-11(14)3-4-12(13)20-2/h3-4,9H,5-8H2,1-2H3 |
Clé InChI |
WHEDGQMIZHNWHU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
SMILES canonique |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)











